molecular formula C8H7BrClN3S B13323875 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13323875
M. Wt: 292.58 g/mol
InChI Key: LDYFORATMGOGJM-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1851924-51-0 ) is a high-purity chemical building block designed for research and development. This heterocyclic compound features a pyrazole core substituted with a reactive bromo group and a (5-chlorothiophen-3-yl)methyl moiety, making it a versatile intermediate for synthesizing novel compounds . In medicinal chemistry, this pyrazole derivative serves as a key precursor for the synthesis of potential pharmaceutical agents. Its structure is particularly relevant in the exploration of kinase inhibitors, with similar pyrazole-based compounds demonstrating significant activity against targets like p38 MAP kinase, which is critically involved in cancer cell proliferation and apoptosis . The presence of both bromine and chlorine atoms enhances its binding affinity and allows for further functionalization to optimize drug-like properties . Beyond drug discovery, this compound finds applications in materials science, where it may be utilized to develop novel substances with unique electronic or optical properties . From a synthetic chemistry perspective, the pyrazole core can be formed via cyclocondensation using β-ketonitrile derivatives and substituted hydrazines, followed by a regioselective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) to achieve the final product . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before handling. This compound is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

4-bromo-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12)

InChI Key

LDYFORATMGOGJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C(=N2)N)Br)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

The pyrazole ring can be constructed using β-ketonitrile derivatives and substituted hydrazines. For example:

  • Reactant : 3-(5-Chlorothiophen-3-yl)propanenitrile (β-ketonitrile analog)
  • Reagent : Hydrazine hydrate or (5-chlorothiophen-3-yl)methylhydrazine
  • Conditions : Ethanol, reflux (80°C, 12–24 hours).

This step forms 1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the amine group at position 3.

Parameter Value Source
Yield 60–75% (analogous reactions)
Reaction Time 12–24 hours

Regioselective Bromination at Position 4

Electrophilic bromination is challenging due to competing sites. Directed bromination using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4/CH3COOH) achieves selectivity:

  • Substrate : 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
  • Reagent : NBS (1.1 equiv)
  • Conditions : 0°C to room temperature, 6–8 hours.
Parameter Value Source
Yield 45–55% (estimated)
Selectivity >80% for position 4

Alternative Route: Pre-Brominated Intermediate

A multistep approach modifies the pyrazole after introducing bromine:

Step Yield Key Reagents
Bromination 70% POBr3
Alkylation 65% K2CO3, DMF
Hydrolysis 85% NaOH/EtOH
Amine Formation 60% NaN3, H2SO4

Challenges and Optimization

  • Regioselectivity : Bromination at position 4 requires steric and electronic control. Electron-donating groups (e.g., -NH2) direct electrophiles to adjacent positions, but protecting the amine (e.g., acetylation) may improve selectivity.
  • Functional Group Compatibility : The thiophene ring’s sensitivity to strong acids/bases necessitates mild conditions during alkylation and hydrolysis.

Physicochemical Properties (Analogous Data)

Data from structurally similar compounds (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine):

Property Value
Molecular Weight 161.99 g/mol
LogP 0.73 (consensus)
Solubility 1.89–3.86 mg/mL (aqueous)
Hazard Statements H302, H315, H320, H335

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions (e.g., heating, solvent choice).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and a chlorothiophene moiety. Its molecular formula is C8H7BrClN3S, and it has a molecular weight of 292.58 g/mol. This compound has potential applications in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

This compound can be employed as a building block in the synthesis of potential pharmaceutical agents. Pyrazole derivatives have demonstrated the ability to inhibit specific kinases involved in cancer progression, such as p38 MAP kinase, which plays a critical role in cell proliferation and apoptosis.

Comparison of Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Kinase
4-Bromo-1-(4-chlorophenyl)-3-methyl...0.5p38 MAP kinase
4-Bromo-1-(5-chlorothiophen-3-yl)...TBDTBD
5-Amino-N-(2,3-dihydroxypropoxy)...0.2p38 MAP kinase

Materials Science

This compound may be used in developing novel materials with unique electronic or optical properties.

Biological Studies

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related pyrazole-3-amine derivatives, highlighting key substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Structural Differences
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (Target Compound) C₉H₇BrClN₃S 292.58 Br (C4), Cl-thiophene (C1) 1250901-80-4 Reference compound
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S 293.59 Br (C4), Cl-thiophene (C1, different regioisomer) 1342776-55-9 Chlorothiophene substituent at 2-position vs. 3-position
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine C₈H₁₀BrN₅ 256.11 Br (C4), methylpyrazole (C1) 1546273-34-0 Pyrazole-methyl vs. thiophene-methyl substituent
4-Bromo-3-phenyl-1H-pyrazol-5-amine C₉H₈BrN₃ 238.09 Br (C4), phenyl (C3) 2845-78-5 Phenyl at C3 instead of thiophene-methyl at C1
1-(4-Bromophenyl)-3-M-tolyl-1H-pyrazol-5-amine C₁₆H₁₄BrN₃ 328.21 Bromophenyl (C1), methylphenyl (C3) 618098-23-0 Aryl substituents at C1 and C3
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ 214.99 Br (C4), CF₃ (C5) 950739-21-6 Trifluoromethyl at C5 vs. amine at C3

Key Observations :

  • Regioisomerism : The position of the chlorothiophene substituent significantly impacts electronic properties. For example, the 3-chlorothiophen-2-ylmethyl analog (CAS 1342776-55-9) differs in thiophene substitution pattern, which may alter steric bulk and π-stacking interactions .
  • Heterocyclic vs.
Physicochemical Properties
  • Solubility : Thiophene-containing derivatives (e.g., CAS 1342776-55-9) may exhibit lower aqueous solubility than phenyl-substituted analogs (CAS 2845-78-5) due to increased hydrophobicity .
  • Melting Points : Pyrazole-3-amine derivatives with bulky substituents (e.g., 3-methylbutan-2-yl, CAS 2006277-81-0) show higher melting points (~160–161°C), whereas smaller substituents (e.g., methylpyrazole) yield lower melting points (129–130°C) .
  • Spectroscopic Signatures : IR spectra of related compounds show characteristic NH/amine stretches (~3385 cm⁻¹), C=O (1670 cm⁻¹), and SO₂ bands (1315 cm⁻¹) in sulfonamide derivatives .

Biological Activity

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1851924-51-0) is a heterocyclic compound featuring a pyrazole ring with a bromo group and a chlorothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

The molecular formula of this compound is C8H7BrClN3SC_8H_7BrClN_3S with a molecular weight of 292.58 g/mol. The structure includes significant halogen substitutions that may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase, which plays a critical role in cell proliferation and apoptosis .

Table 1: Comparison of Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Kinase
4-Bromo-1-(4-chlorophenyl)-3-methyl...0.5p38 MAP kinase
4-Bromo-1-(5-chlorothiophen-3-yl)...TBDTBD
5-Amino-N-(2,3-dihydroxypropoxy)...0.2p38 MAP kinase

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Similar compounds have been shown to disrupt bacterial cell walls or interfere with essential metabolic pathways .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of halogens may enhance binding affinity to target proteins, potentially leading to the inhibition or activation of various signaling pathways associated with disease states .

Case Studies

A notable case study investigated the effect of pyrazole derivatives on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study Summary:

  • Objective: Evaluate the anticancer efficacy of pyrazole derivatives.
  • Method: Cell viability assays on various cancer cell lines.
  • Results: Significant reduction in cell viability at concentrations below 10 µM for selected derivatives.

Q & A

Q. Experimental Validation :

  • Perform DFT calculations to map electron density distribution.
  • Compare Hammett σ values for substituent effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., pyrazole C3 amine vs. thiophene methyl group). For example, the thiophene protons appear as doublets in δ 6.8–7.2 ppm, while the pyrazole NH₂ resonates at δ 5.0–5.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₉H₈BrClN₃S: ~327.91) .
  • IR Spectroscopy : Detect functional groups (N-H stretch ~3300–3500 cm⁻¹, C-Br ~600 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the thiophene methyl and pyrazole N1 .
  • Variable Temperature NMR : Reduce signal broadening caused by slow rotation of the thiophene substituent .
  • Isotopic Labeling : Use deuterated analogs to simplify splitting patterns .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation of the bromine and thiophene moieties .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) to predict binding affinities. Focus on the chlorothiophene group’s role in hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronic parameters (σ, π) with experimental IC₅₀ values to optimize substituents .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for separation; detect at λ = 254 nm (aromatic absorption) .
  • LC-MS/MS : Enhance sensitivity for low-concentration samples (LOQ ~1 ng/mL) .
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .

Advanced: How to address contradictions in reported biological activity data for pyrazole analogs?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Off-Target Profiling : Use phenotypic screening (e.g., BioMAP) to identify non-specific effects .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood for synthesis and weighing due to potential dust inhalation .
  • Waste Disposal : Neutralize bromine-containing waste with sodium thiosulfate before disposal .

Advanced: What strategies can optimize regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Directed Metallation : Use LDA or Grignard reagents to deprotonate specific pyrazole positions (e.g., C5 for bromination) .
  • Protecting Groups : Temporarily block the amine (e.g., with Boc) to direct alkylation to N1 .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled temperature/pressure .

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